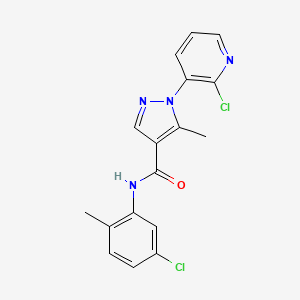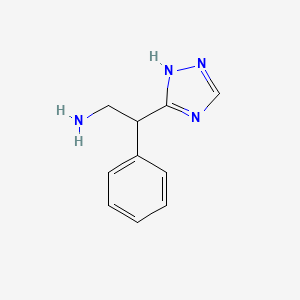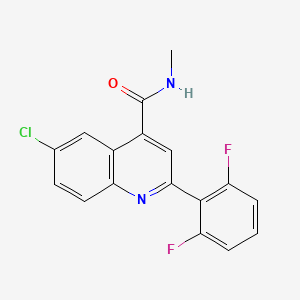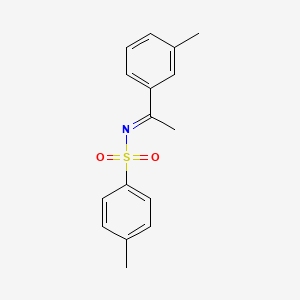![molecular formula C18H22N4O2S2 B15282460 3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide](/img/structure/B15282460.png)
3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring fused with a benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole and benzothiazole rings, followed by their fusion and subsequent functionalization.
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Fusion of Rings: The thiazole and benzothiazole rings are fused through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzothiazole rings, where nucleophiles such as amines or thiols replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving thiazole and benzothiazole derivatives.
Industrial Applications: It can be used in the synthesis of advanced polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzothiazole rings can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound can interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-N-{6-[(3-methylbutanoyl)amino]-2-pyridinyl}butanamide
- 3-methyl-N-{6-[(3-methylbutanoyl)amino]-2-thiazolyl}butanamide
- 3-methyl-N-{6-[(3-methylbutanoyl)amino]-2-benzothiazolyl}butanamide
Uniqueness
3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide is unique due to the fusion of the thiazole and benzothiazole rings, which imparts distinct electronic and steric properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H22N4O2S2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
3-methyl-N-[2-(3-methylbutanoylamino)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]butanamide |
InChI |
InChI=1S/C18H22N4O2S2/c1-9(2)5-15(23)21-17-19-11-7-14-12(8-13(11)25-17)20-18(26-14)22-16(24)6-10(3)4/h7-10H,5-6H2,1-4H3,(H,19,21,23)(H,20,22,24) |
Clé InChI |
FNTBJCMGOISMCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC1=NC2=CC3=C(C=C2S1)N=C(S3)NC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione](/img/structure/B15282379.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15282382.png)
![isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282384.png)
![2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B15282393.png)

![2-Hydroxy-3-methyl-5-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B15282401.png)
![Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15282406.png)


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15282433.png)

![4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282440.png)

![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282450.png)
